Molecular Weight and Lipophilicity Comparison vs. Ethoxy Analog
The target compound (MW 360.43 g/mol) is differentiated from its closest analog, N-(3-ethoxyphenyl)-4-pyrrolidin-1-ylsulfonylbenzamide (MW 374.46 g/mol), by a 14.03 g/mol molecular weight reduction . This corresponds to a methoxy (-OCH3) vs. ethoxy (-OCH2CH3) substitution. The smaller substituent is expected to reduce lipophilicity (calculated AlogP ~2.5 vs. ~3.0) and influence membrane permeability . For procurement, this explicit difference allows researchers to select the compound with the preferred physicochemical profile for a given assay system.
| Evidence Dimension | Molecular weight (and inferred lipophilicity) |
|---|---|
| Target Compound Data | 360.43 g/mol; AlogP ~2.5 (calculated) |
| Comparator Or Baseline | N-(3-ethoxyphenyl)-4-pyrrolidin-1-ylsulfonylbenzamide: 374.46 g/mol; AlogP ~3.0 (calculated) |
| Quantified Difference | ΔMW = -14.03 g/mol; ΔAlogP ≈ -0.5 |
| Conditions | ACD/Labs or equivalent calculated values for neutral species |
Why This Matters
A defined molecular weight and lipophilicity difference enables informed selection for optimizing solubility and permeability in early drug discovery.
